molecular formula C25H31N3O3 B2745800 7-Ethoxy-1'-ethyl-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 899983-82-5

7-Ethoxy-1'-ethyl-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No. B2745800
M. Wt: 421.541
InChI Key: JIJTUQIKVSUPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethoxy-1'-ethyl-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a useful research compound. Its molecular formula is C25H31N3O3 and its molecular weight is 421.541. The purity is usually 95%.
BenchChem offers high-quality 7-Ethoxy-1'-ethyl-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Ethoxy-1'-ethyl-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Sigma-Receptor Ligands

The compound is part of a broader class of novel spiropiperidines that have been identified as highly potent and subtype-selective sigma-receptor ligands. These compounds, including variations like 1'-benzyl-3-methoxy-3,4-dihydrospiro[[2]benzopyran-1,4'-piperidine], have shown significant affinity towards sigma-1 receptors, with potential implications for neurological and psychiatric disorders treatment (Maier & Wünsch, 2002).

Anticancer and Antioxidant Activities

Research into pyrano[2,3-d]pyrimidine derivatives, which share structural similarities with the mentioned compound, has shown considerable chemical and pharmacological activities. These compounds have been evaluated for their antioxidant and anticancer properties, offering a foundation for the development of new therapeutic agents (Mahmoud, El-Bordany, & Elsayed, 2017).

c-Met/ALK Dual Inhibitors

A related compound, characterized by its aminopyridyl/pyrazinyl-substituted spiropiperidine structure, has been identified as a potent, selective, and orally efficacious c-Met/ALK dual inhibitor. It has shown significant tumor growth inhibition in vivo, highlighting its potential as a therapeutic agent in cancer treatment (Li et al., 2013).

properties

IUPAC Name

7-ethoxy-1'-ethyl-2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3/c1-4-27-15-13-25(14-16-27)28-22(20-7-6-8-23(30-5-2)24(20)31-25)17-21(26-28)18-9-11-19(29-3)12-10-18/h6-12,22H,4-5,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJTUQIKVSUPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethoxy-1'-ethyl-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

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